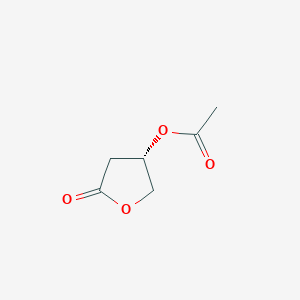

(S)-3-Acetoxy-gamma-butyrolactone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S)-5-oxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAAHMCFVNHTBI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370074 | |

| Record name | (S)-3-Acetoxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191403-65-3 | |

| Record name | (S)-3-Acetoxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 3 Acetoxy Gamma Butyrolactone and Its Chiral Precursors

Chemical Synthesis Routes to Chiral 3-Substituted γ-Butyrolactones

The construction of chiral γ-butyrolactones can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials, efficiency, and stereocontrol. These methods primarily focus on establishing the stereocenter at the C3 position of the lactone ring.

Asymmetric Reduction Strategies for γ-Butyrolactone Derivatives

A prominent strategy for synthesizing chiral γ-butyrolactones involves the asymmetric reduction of a prochiral precursor. This approach is advantageous as it can often utilize readily available starting materials and achieve high enantioselectivity through the use of chiral catalysts or reagents.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones. organic-chemistry.orgtcichemicals.com This methodology has been successfully applied to the synthesis of chiral alcohols, which are precursors to chiral lactones. organic-chemistry.orgrsc.org The catalyst, typically generated in situ from a chiral amino alcohol and borane (B79455), coordinates to the ketone, facilitating a highly stereoselective hydride transfer from a borane reductant. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is noted for its high enantioselectivity (often up to 98% ee) and the practicality of generating the catalyst in situ at room temperature, which avoids harsh reaction conditions. organic-chemistry.org

The general mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone substrate. This coordination directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of a chiral secondary alcohol with high enantiomeric excess. organic-chemistry.org

Table 1: Examples of Oxazaborolidine-Catalyzed Reductions

| Ketone Substrate | Chiral Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Prochiral Ketones | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane | Chiral Secondary Alcohols | Up to 98% | organic-chemistry.org |

| Racemic Ketones | CBS-oxazaborolidine | Enantioenriched Alcohols | Up to 89% | rsc.org |

This table presents illustrative data on the effectiveness of oxazaborolidine catalysts in asymmetric ketone reductions, a key step in the synthesis of chiral precursors for γ-butyrolactones.

Another effective strategy for creating chiral γ-butyrolactones involves the reduction of cyclic anhydrides derived from chiral precursors like L-malic acid. google.com In this approach, optically active malic acid is first converted to its corresponding acid anhydride (B1165640). This anhydride is then reduced using a metal borohydride (B1222165), such as sodium borohydride or potassium borohydride, in the presence of a Lewis acid catalyst like zinc chloride or lithium chloride. google.com The reduction of the anhydride, followed by an acidic workup, leads to the formation of the desired (S)-3-hydroxy-gamma-butyrolactone. google.com This method offers a cost-effective route to the target molecule by starting from an inexpensive chiral pool material. google.com Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing various carboxylic acid derivatives, including esters and anhydrides, to alcohols. pharmaguideline.comlibretexts.org However, for more selective reductions, sodium borohydride is often preferred as it is less reactive. pharmaguideline.com

Transformation of Carbohydrate-Based Precursors

Carbohydrates represent a rich source of chiral starting materials for the synthesis of complex molecules, including γ-butyrolactones. rsc.orgrsc.org Various strategies have been developed to transform carbohydrates into these valuable lactone structures. One such method involves the catalytic oxidation of xylose-derived furfural (B47365) to 2-furanone, which can then be hydrogenated to γ-butyrolactone. rsc.orgrsc.org Another approach utilizes the intramolecular addition of radicals onto α,β-unsaturated esters attached to a furanose ring, leading to the stereoselective formation of fused γ-butyrolactones. researchgate.net Furthermore, photocycloaddition reactions using homochiral butenolides derived from carbohydrates have been shown to be effective precursors for fused γ-butyrolactones. researchgate.net The biosynthesis of certain γ-butyrolactone autoregulators in Streptomyces also begins with carbohydrate-derived precursors like dihydroxyacetone phosphate (B84403) (DHAP). nih.govacs.org

Photoredox-Catalyzed Cycloaddition Reactions for γ-Butyrolactone Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. nih.gov This strategy has been successfully applied to the synthesis of γ-butyrolactone scaffolds through various cycloaddition reactions. One approach involves a polar radical crossover cycloaddition (PRCC) reaction between oxidizable alkenes and unsaturated carboxylic acids. acs.org In this process, single-electron oxidation of the alkene by a photoexcited acridinium (B8443388) catalyst generates an alkene radical cation. This intermediate then reacts with the carboxylic acid, followed by a 5-exo-trig radical cyclization to form the γ-butyrolactone ring. acs.org This method allows for the direct synthesis of γ-butyrolactones from simple and often commercially available starting materials. acs.org Another photoredox-catalyzed method involves the cascade difluoroalkylation and intramolecular cyclization of bromo-fluoroalkane precursors bearing an ester group, providing access to fluorinated γ-butyrolactones. nih.gov Additionally, a photoredox-induced alkoxycarbonylative lactonization of alkenoic acids has been developed, which combines photoinduced radical addition, single-electron oxidation, and lactonization in a multistep cascade. rsc.org

Intramolecular Esterification Approaches

Intramolecular esterification, or lactonization, is a direct method for forming the cyclic ester structure of γ-butyrolactones. youtube.comyoutube.com This process involves a molecule containing both a carboxylic acid and a hydroxyl group, which cyclizes under acidic conditions to form the lactone and water. youtube.com The formation of five-membered rings, such as γ-butyrolactones, is generally a kinetically and thermodynamically favorable process. acs.org A key step in many syntheses is the creation of the hydroxy acid precursor. For instance, the reduction of a keto-acid using a reagent like sodium borohydride can generate the necessary alcohol functionality for subsequent intramolecular esterification. youtube.com The reaction typically proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the internal hydroxyl group. youtube.com

Chemoenzymatic and Biocatalytic Production of Chiral 3-Hydroxy-γ-Butyrolactone Precursors

The generation of enantiomerically pure (S)-3-Hydroxy-γ-butyrolactone (S-HGB) is a critical step, and various biocatalytic approaches have been devised to achieve high stereoselectivity. These methods often employ enzymes, either as isolated preparations or within whole microbial cells, to resolve racemic mixtures or to perform asymmetric transformations.

Lipase-Catalyzed Hydrolysis and Kinetic Resolution

Kinetic resolution using lipases is a widely adopted strategy for separating enantiomers from a racemic mixture. This technique leverages the stereopreference of lipases to selectively catalyze the hydrolysis of one enantiomer of an acylated precursor, typically a racemic 3-acyloxy-γ-butyrolactone, leaving the other enantiomer unreacted.

One of the most effective enzymes for this purpose is the lipase (B570770) from Candida rugosa. nih.govresearchgate.netnih.gov It has been successfully used in the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone. nih.govresearchgate.net To enhance reaction efficiency, an organic solvent-aqueous two-phase system is often employed. This setup helps to extract the acidic by-product (e.g., benzoic acid) from the aqueous phase where the enzyme is active, thus preventing a decrease in pH that could inhibit enzyme activity. nih.govresearchgate.net For instance, tert-butyl methyl ether has proven effective as the organic solvent, maintaining the stability of the immobilized lipase. researchgate.netnih.gov Immobilization of the lipase, for example on polymeric supports like Amberlite XAD-7, simplifies product recovery and prevents emulsion formation. researchgate.netnih.gov This approach has been successfully scaled up for industrial production. researchgate.net

Other lipases, such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia, are also utilized in the kinetic resolution of various esters, demonstrating the versatility of this enzymatic approach. The choice of lipase and the acyl group on the substrate are crucial factors that influence the enantioselectivity and reaction rate.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution for Chiral 3-Hydroxy-γ-butyrolactone Production

| Lipase Source | Substrate | Key Findings | Reference |

|---|---|---|---|

| Candida rugosa | (S)-β-Benzoyloxy-γ-butyrolactone | Found to be a highly efficient enzyme for hydrolysis. | nih.govresearchgate.net |

| Immobilized Lipase OF on Amberlite XAD-7 | (S)-β-Benzoyloxy-γ-butyrolactone | Enabled large-scale production (728.5 kg of S-HGB) with an 80% isolated yield. | researchgate.netnih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic 3-acetoxy-γ-butyrolactone | Used as a biocatalyst for stereospecific hydrolysis. | |

| Pseudomonas cepacia Lipase | Racemic γ-acetyloxymethyl-γ-butyrolactones | Showed high, though sometimes unpredictable, enantioselectivity towards chiral primary alcohol acetates. |

Microbial Resolution and Biotransformation Pathways

Whole-cell biocatalysis offers an alternative to using isolated enzymes, providing a more cost-effective and robust system where cofactors can be regenerated in situ. Microbial resolution involves using microorganisms that possess enzymes capable of stereoselectively converting one enantiomer of a racemate.

Engineered microorganisms are at the forefront of this strategy. For example, recombinant Escherichia coli cells expressing genes from Enterobacter and Rhizobium species have been developed to resolve racemic mixtures, achieving high enantiomeric purity (>99% ee) of the desired (S)-3-Hydroxy-γ-butyrolactone. Another notable example involves the use of an enzyme from Enterobacter sp., expressed in E. coli, which selectively converts the (S)-enantiomer of racemic 4-chloro-3-hydroxybutyrate (a precursor) into S-HGB. This method is advantageous as both the remaining (R)-enantiomer of the substrate and the S-HGB product are valuable chiral building blocks.

These biotransformation pathways highlight the power of metabolic engineering to create efficient and highly selective production routes starting from racemic precursors.

Table 2: Microbial Systems for Chiral 3-Hydroxy-γ-butyrolactone Production

| Microbial System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Recombinant E. coli expressing genes from Enterobacter and Rhizobium spp. | Racemic 3-acyloxy-γ-butyrolactone | (S)-3-Hydroxy-γ-butyrolactone | Achieved high enantiomeric purity (>99% ee). | |

| Recombinant E. coli expressing an enzyme from Enterobacter sp. | Racemic 4-chloro-3-hydroxybutyrate | (S)-3-Hydroxy-γ-butyrolactone | Selectively converts the (S)-enantiomer, leaving the (R)-enantiomer of the substrate. |

Integrated Enzymatic Systems for Efficient Stereoselective Synthesis

To overcome the limitations of single-enzyme or single-step reactions, integrated enzymatic systems have been developed. These systems, often constructed within a single engineered microbial host, combine multiple enzymatic steps to create a synthetic pathway from a simple starting material to the final product. This approach, also known as cascade biocatalysis, enhances efficiency by minimizing the need for intermediate purification steps and by enabling the recycling of essential cofactors.

A prominent example is the creation of an efficient biosynthetic pathway for optically pure (S)-3-Hydroxy-γ-butyrolactone in engineered Escherichia coli. nih.gov Researchers constructed a five-step pathway starting from the renewable feedstock D-xylose (B76711). nih.gov This pathway consists of a D-xylose dehydrogenase, a D-xylonolactonase, a D-xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde dehydrogenase. nih.gov By fine-tuning this multi-enzyme system and disrupting competing metabolic pathways, the engineered strain could produce (S)-3-Hydroxy-γ-butyrolactone with an exceptional enantiomeric excess of 99.3%. nih.gov Fed-batch fermentation of the optimized strain resulted in a titer of 3.5 g/L. nih.gov

Such integrated systems represent a significant advancement towards the sustainable and efficient production of valuable chiral chemicals from renewable resources.

Table 3: Integrated Enzymatic System for (S)-3-Hydroxy-γ-butyrolactone Synthesis

| Host Organism | Starting Material | Key Enzymes in Pathway | Product | Achieved Purity/Titer | Reference |

|---|---|---|---|---|---|

| Engineered Escherichia coli | D-xylose | D-xylose dehydrogenase, D-xylonolactonase, D-xylonate dehydratase, 2-keto acid decarboxylase, Aldehyde dehydrogenase | (S)-3-Hydroxy-γ-butyrolactone | 99.3% ee, 3.5 g/L titer | nih.gov |

Derivatization Strategies to (S)-3-Acetoxy-gamma-butyrolactone

Once the chiral precursor, (S)-3-Hydroxy-γ-butyrolactone, is obtained in high enantiomeric purity, the final step is its conversion to the target compound, this compound.

Acylation of (S)-3-Hydroxy-gamma-butyrolactone

The derivatization of (S)-3-Hydroxy-γ-butyrolactone to its corresponding acetate (B1210297) is achieved through a standard acylation reaction. This chemical transformation involves the esterification of the secondary hydroxyl group of the lactone.

A common and effective method for this acetylation is the use of acetic anhydride in the presence of a base, typically pyridine (B92270). In this reaction, (S)-3-Hydroxy-γ-butyrolactone is dissolved in anhydrous pyridine, which acts as both the solvent and a catalyst. An excess of acetic anhydride is then added, usually at a reduced temperature initially, and the reaction is allowed to proceed at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is fully consumed.

The general procedure involves the following steps:

Dissolving (S)-3-Hydroxy-γ-butyrolactone in anhydrous pyridine.

Adding an excess of acetic anhydride to the solution.

Stirring the mixture until the reaction is complete.

Quenching the reaction and performing an aqueous workup to remove pyridine and excess reagents.

Purification of the crude product, typically by column chromatography, to yield pure this compound.

This straightforward acylation provides a reliable method to access the final target compound from its enantiomerically pure hydroxyl precursor.

Applications in Advanced Organic Synthesis Research

Chiral Building Block Utility for Asymmetric Synthesis

The primary value of (S)-3-acetoxy-gamma-butyrolactone in asymmetric synthesis lies in its identity as an enantiopure chiral building block. researchgate.netnih.gov Optically active γ-butyrolactones are recognized as a prominent class of chiral synthons for creating a wide array of biologically active compounds and intricate molecules. nih.govacs.org The development of asymmetric synthetic strategies to construct these lactone scaffolds has garnered significant attention from the scientific community. nih.govacs.org

This compound serves as a C4 chiral synthon, a classification that underscores its utility in building four-carbon backbones with a defined stereocenter. researchgate.netresearchgate.net Its precursor, (S)-3-hydroxy-gamma-butyrolactone, is considered a key chiral building block in the pharmaceutical industry. nih.gov The conversion between the hydroxy and acetoxy forms is a straightforward chemical transformation, allowing chemists to utilize the acetoxy variant as a protected or activated form of the hydroxyl group as needed for a specific synthetic route.

The utility of this chiral building block is demonstrated in its conversion to other valuable three-carbon chiral synthons. For instance, (S)-3-hydroxy-gamma-butyrolactone can be directly transformed into other key chiral intermediates, highlighting the flexibility of this scaffold. nih.gov The development of catalytic asymmetric methods, employing either metal-based catalysts or organocatalysts, has further expanded the possibilities for synthesizing these crucial lactone structures with high enantiomeric purity. nih.govsigmaaldrich.com Such methods are vital for producing compounds where specific stereochemistry is essential for biological activity.

Role in Natural Product Total Synthesis

The γ-butyrolactone motif is a core structural feature in a vast number of natural products that exhibit a wide range of important biological activities. nih.govnih.govnih.gov Consequently, compounds like this compound are invaluable starting materials or intermediates in the total synthesis of these naturally occurring molecules. researchgate.net The challenge in natural product synthesis often lies in controlling stereochemistry, making enantiomerically pure building blocks essential. nih.gov

This compound and its hydroxy counterpart are precursors to various enantiopure intermediates used in the synthesis of significant pharmaceutical agents. researchgate.net The γ-butyrolactone ring system is found in numerous natural products with antibacterial, antifungal, and anti-inflammatory properties. researchgate.net

A notable class of natural products built upon this scaffold are the γ-butyrolactone autoregulators, such as the A-factor family, which act as microbial hormones in Streptomyces species, inducing the production of secondary metabolites like antibiotics. nih.govnih.govresearchgate.net The synthesis of these signaling molecules is critical for studying and manipulating antibiotic production. nih.govnih.gov The core structure of these molecules, featuring a substituted γ-butyrolactone, demonstrates the direct application of this building block in creating biologically active scaffolds. researchgate.net

The following table showcases examples of natural product classes that feature the γ-butyrolactone scaffold, underscoring the synthetic importance of precursors like this compound.

| Natural Product Class | Biological Relevance | Core Scaffold |

| Lignans | Antitumor, Antiviral | Tetrahydrofuran/Butyrolactone |

| Butanolides | Microbial Hormones (e.g., A-factor) | Substituted γ-Butyrolactone |

| Furanones | Antibacterial, Antifungal | Butenolide/Butyrolactone |

| Cembranoids | Anti-inflammatory, Anticancer | Macrocyclic Diterpenes with Lactone |

This table provides a generalized overview of natural product classes containing the γ-butyrolactone motif.

Achieving the correct stereochemistry is paramount in total synthesis. The use of chiral building blocks like this compound provides a key stereocenter from the outset, which can then direct the stereochemistry of subsequent reactions. Methodologies have been developed that focus on the diastereoselective and enantioselective synthesis of γ-butyrolactones for this purpose. nih.gov

For example, the stereoselective synthesis of γ-butyrolactones through the [3+2] annulation of allylic silanes with N-chlorosulfonyl isocyanate (CSI) was developed to create substituted lactones. nih.gov This method was successfully applied in the enantioselective total synthesis of (+)-blastmycinone, an antibiotic. nih.gov Other strategies involve the transformation of chiral epoxy esters to afford different amino γ-butyrolactones and amino γ-butenolides through nucleophilic opening and closing processes, demonstrating versatile control over the final structure. nih.gov These advanced synthetic methods, often catalyzed by transition metals or organocatalysts, allow for the flexible construction of diverse, polycyclic natural-product-like scaffolds from common precursors. nih.gov

Intermediate in the Synthesis of Complex Chiral Molecules for Research

Beyond the total synthesis of known natural products, this compound is a crucial intermediate for synthesizing novel and complex chiral molecules intended for chemical and biological research. researchgate.netnih.gov These molecules serve as tools to probe biological pathways or as scaffolds for the development of new therapeutic agents. nih.govnih.gov The inherent functionality of the lactone—an ester and a stereocenter bearing an acetoxy group—allows for a variety of chemical modifications.

Research has focused on developing efficient routes to these intermediates. For example, a chemoenzymatic approach using lipase-catalyzed hydrolysis has been employed for the large-scale synthesis of (S)-3-hydroxy-gamma-butyrolactone from L-malic acid, which can then be acetylated. nih.gov The ability to produce these intermediates efficiently and in high enantiomeric purity is critical for their widespread use in research. researchgate.netresearchgate.net

The following table details synthetic transformations involving γ-butyrolactone intermediates, illustrating their versatility in creating complex structures.

| Starting Material | Reagent/Catalyst | Product Type | Significance |

| Dihydroxyacetone | (Carbethoxymethylene)triphenylphosphorane | Protected Butenolide | Intermediate for (R)-paraconyl alcohol, key for γ-butyrolactone hormones. nih.gov |

| Allylic Silanes | N-Chlorosulfonyl Isocyanate (CSI) | Substituted γ-Butyrolactone | Key step in the total synthesis of (+)-blastmycinone. nih.gov |

| Chiral Epoxy Esters | Various Nucleophiles | Amino γ-Butyrolactones/Butenolides | Access to chiral amino-substituted lactones and lactams. nih.gov |

| L-Malic Acid | Hydrogenation / Lipase (B570770) | (S)-3-Hydroxy-γ-butyrolactone | Scalable chemoenzymatic route to a key chiral building block. nih.gov |

This table summarizes selected synthetic methods that utilize or produce chiral γ-butyrolactone intermediates for the synthesis of complex molecules.

The structural information embedded in this compound provides a reliable foundation for constructing molecules with predictable three-dimensional architectures. This predictability is invaluable in medicinal chemistry and drug design, where the specific shape of a molecule often dictates its biological function. nih.gov

Stereochemical Analysis and Enantiomeric Purity Determination in Research Contexts

Methods for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, quantifying the degree to which one enantiomer is present in greater amounts than the other. It is calculated using the formula:

ee (%) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] are the concentrations or amounts of the S- and R-enantiomers, respectively. Several sophisticated methods are utilized to determine the ee of (S)-3-Acetoxy-gamma-butyrolactone or its immediate precursor, (S)-3-hydroxy-gamma-butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can be adapted to distinguish between enantiomers. In the presence of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), the enantiomers of a chiral compound form transient diastereomeric complexes. libretexts.org These complexes have different magnetic environments, leading to the splitting of NMR signals into two distinct sets, one for each enantiomer. The integration of these separated signals allows for the direct calculation of the enantiomeric ratio and thus the ee. libretexts.org

Chiroptical Spectroscopy (Circular Dichroism): Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spark904.nl Enantiomers produce mirror-image CD spectra. For a non-racemic mixture, the magnitude of the CD signal is proportional to the enantiomeric excess. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined. Vibrational Circular Dichroism (VCD), which operates in the infrared region, offers even higher spectral resolution and is a powerful tool for this purpose. nih.gov

Chromatographic Methods: As detailed in the following section, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric excess. These techniques physically separate the enantiomers, and the relative areas of the resulting chromatographic peaks correspond directly to their ratio in the mixture. In a study on the biosynthesis of the precursor (S)-3-hydroxy-γ-butyrolactone, chiral GC analysis confirmed the product was a single isomer with an enantiomeric excess (ee) value of 99.3%. nih.gov

Chiral Chromatography Applications (e.g., HPLC, GC)

Chiral chromatography is the cornerstone for separating enantiomers and assessing the enantiomeric purity of compounds like this compound. The principle relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. chromatographyonline.com

Chiral Gas Chromatography (GC): GC is a highly effective technique for the analysis of volatile chiral compounds. For γ-lactones, chiral stationary phases based on derivatized cyclodextrins are particularly successful. gcms.czchromatographyonline.com These cyclodextrin (B1172386) selectors, which are themselves chiral, create a chiral environment within the GC column, enabling the separation of enantiomers. sigmaaldrich.com

In a notable application, a chiral GC-MS method was developed for the enantioselective analysis of key odorants in peaches, including γ-lactones. This method utilized a specialized cyclodextrin-based column to achieve separation. chromatographyonline.com Similarly, in the biotechnological production of (S)-3-hydroxy-γ-butyrolactone from D-xylose (B76711), chiral GC was the definitive method used to prove that the microbially synthesized product was a single, optically pure isomer. nih.gov

Below is a table summarizing typical conditions for the chiral GC analysis of related γ-lactones, which are applicable for the analysis of this compound.

Table 1: Example of Chiral Gas Chromatography (GC) Method for γ-Lactone Enantiomers

| Parameter | Condition | Reference |

| Technique | Enantioselective Gas Chromatography–Mass Spectrometry (GC-MS) | chromatographyonline.com |

| Chiral Stationary Phase | 6I–VII-O-TBDMS-2I–VII-3I–VII-O-acetyl-β-cyclodextrin | chromatographyonline.com |

| Column | 25 m × 0.25 mm i.d. fused-silica capillary | chromatographyonline.com |

| Carrier Gas | Helium | chromatographyonline.com |

| Comments | This system was effective for the simultaneous enantioselective separation of various γ- and δ-lactones. | chromatographyonline.com |

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations, suitable for a broad range of compounds that may not be volatile enough for GC. chromatographyonline.com The separation is achieved using columns packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most popular and effective for resolving a wide variety of racemic mixtures. sigmaaldrich.com

While a specific chiral HPLC method for this compound is not detailed in the provided context, the general approach involves screening various commercially available chiral columns (e.g., Chiralpak®, Chirobiotic®) with different mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for separation. sigmaaldrich.comsigmaaldrich.com The separation of (S)-3-hydroxy-gamma-butyrolactone has been demonstrated on achiral reversed-phase columns for purposes other than enantiomeric separation, highlighting the amenability of the molecule to HPLC analysis. sielc.com For enantiomeric resolution, a chiral column would be substituted.

Absolute Stereochemistry Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms (i.e., the R or S configuration) at a stereocenter is a fundamental task in stereochemistry. wikipedia.org For this compound, the assignment is based on its synthesis from precursors of known configuration and confirmed using advanced spectroscopic and crystallographic methods.

Vibrational Circular Dichroism (VCD): VCD has become a definitive method for assigning the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. nih.gov The technique measures the differential absorption of circularly polarized infrared light by a molecule's vibrational modes. spark904.nl The experimental VCD spectrum is then compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra provides an unambiguous assignment of the molecule's absolute configuration. spark904.nlrsc.org This method is particularly powerful for complex molecules and natural products. rsc.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction is considered the gold standard for determining absolute configuration. wikipedia.org By analyzing the diffraction pattern, including the effects of anomalous dispersion, the precise spatial arrangement of every atom in the molecule can be determined, providing an unequivocal structural proof. mdpi.com While challenging for liquids or oils, techniques like in-situ cryo-crystallization have been successfully used to determine the absolute configuration of liquid lactones. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can also be used to elucidate stereochemistry. For complex gamma-butyrolactones with multiple stereocenters, Double Pulsed Field Gradient Spin Echo Nuclear Overhauser Effect (DPFGSE-NOE) experiments can be used. nih.gov These experiments measure spatial proximities between protons, allowing for the construction of a 3D model of the molecule and the determination of the relative configuration of its stereocenters. nih.gov When combined with a starting material of known absolute configuration, this can confirm the stereochemistry of the entire molecule.

Advanced Analytical Methodologies for γ Butyrolactone Derivatives

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of (S)-3-Acetoxy-gamma-butyrolactone relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the molecular framework. The ¹H NMR spectrum of γ-butyrolactone derivatives typically shows characteristic signals for the protons on the lactone ring. mdma.ch For this compound, specific chemical shifts and coupling patterns would confirm the presence of the acetoxy group at the C3 position. The interpretation of 1D ¹H spectra of γ-butyrolactone is generally straightforward, revealing three main signals. mdma.ch Two-dimensional NMR techniques, such as COSY, can establish the connectivity between adjacent protons. mdma.ch The use of chiral shift reagents can be employed to confirm the absolute configuration at the chiral center.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification. researchgate.netnih.gov The electrospray ionization (ESI) mass spectrum of γ-butyrolactone in positive mode typically shows a prominent peak for the protonated molecule [M+H]⁺. swgdrug.orgnih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the acetoxy group or other characteristic cleavages.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Relatively pure samples of γ-butyrolactone can be directly analyzed by IR spectroscopy. swgdrug.org The IR spectrum of this compound would exhibit characteristic absorption bands for the lactone carbonyl group (C=O) and the ester carbonyl group of the acetoxy moiety.

Chiral High-Performance Liquid Chromatography (HPLC): Given the chiral nature of this compound, chiral HPLC is essential for separating its enantiomers and determining enantiomeric purity. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based chiral columns are commonly used for the separation of a wide range of enantiomeric compounds, including lactones. phenomenex.com The choice of mobile phase, often a mixture of normal or reversed-phase solvents, is critical for achieving optimal separation. phenomenex.comsielc.com

Table 1: Key Analytical Techniques for Structural Elucidation of this compound

| Technique | Information Provided | Key Parameters/Observations |

| ¹H NMR | Proton environment, connectivity | Chemical shifts, coupling constants, integration |

| ¹³C NMR | Carbon skeleton | Chemical shifts of carbonyl and ring carbons |

| Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak, fragment ions |

| IR Spectroscopy | Functional groups | Carbonyl stretching frequencies |

| Chiral HPLC | Enantiomeric separation | Retention times, resolution on a chiral column |

Quantitative Analysis in Complex Research Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, presents analytical challenges due to the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the quantitative analysis of volatile and semi-volatile compounds like γ-butyrolactone derivatives. researchgate.netnih.gov Sample preparation often involves liquid-liquid extraction to isolate the analyte from the matrix. nih.govswgdrug.org For instance, a validated GC-MS method for determining γ-butyrolactone in human plasma involved extraction with dichloromethane (B109758) under acidic conditions. nih.gov The use of an internal standard is crucial for accurate quantification. researchgate.net In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the analyte, enhancing sensitivity and selectivity. dshs-koeln.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative analysis in complex matrices due to its high sensitivity, specificity, and wide applicability. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry. A UHPLC-MS/MS method was developed for the simultaneous quantification of γ-hydroxybutyrate (GHB), γ-butyrolactone (GBL), and 1,4-butanediol (B3395766) in various beverages. nih.gov This method demonstrated good linearity, with limits of detection in the sub-μg/mL range, and high recovery rates (90-110%). nih.gov Such an approach could be adapted for the quantification of this compound, providing a rapid and reliable analytical tool. The use of a deuterated internal standard can help to correct for matrix effects and variations in instrument response. nih.gov

Table 2: Research Findings on Quantitative Analysis of γ-Butyrolactone Derivatives

| Analytical Method | Matrix | Analyte(s) | Key Findings | Reference |

| GC-MS | Human Plasma | γ-Butyrolactone (GBL) | Linear calibration curve from 10 to 1000 ng/ml; intra- and inter-day precision within 10%. | nih.gov |

| GC-MS | Biological Matrices | γ-Butyrolactone (GBL) | Limit of detection (LOD) of 0.34 µg/ml and limit of quantification (LOQ) of 0.798 µg/ml in blood, urine, or plasma. | researchgate.net |

| UHPLC-MS/MS | Beverages | GHB, GBL, 1,4-Butanediol | LOD of 0.2 μg/mL for GBL; Recoveries between 90-110%. | nih.gov |

| LC/MS/MS | Human Hair | γ-Hydroxybutyrate (GHB) | Linearity between 0.1 and 100 ng/mg; LOD of 0.2 ng/mg. | nih.gov |

| GC/MS | Foods | γ-Butyrolactone (GBL) | LOD of 0.05 mg/l and LOQ of 0.15 mg/l; Recoveries of 85-95%. | unimi.it |

Emerging Research Directions and Future Prospects for Chiral γ Butyrolactones

Novel Synthetic Route Development

The development of economical and practical synthetic routes to enantiopure γ-butyrolactones is a primary objective for researchers. researchgate.netnih.gov Current research trends are moving beyond traditional chemical methods to embrace biocatalysis, chemoenzymatic strategies, and the use of renewable feedstocks.

A significant area of development is the creation of novel biosynthetic pathways. For instance, a five-step pathway has been engineered in Escherichia coli to produce optically pure (S)-3-hydroxy-γ-butyrolactone, the direct precursor to (S)-3-acetoxy-gamma-butyrolactone, from D-xylose (B76711). nih.gov This pathway mimics the 1,2,4-butanetriol (B146131) biosynthesis route and involves a sequence of enzymatic transformations, including a d-xylose dehydrogenase, d-xylonolactonase, and an aldehyde dehydrogenase. nih.gov This method achieved a high enantiomeric excess (ee) of 99.3% and a final titer of 3.5 g/L in fed-batch fermentation, demonstrating a viable route from a renewable biomass source. nih.gov Another engineered pathway enables the production of 3,4-dihydroxybutyric acid, which exists in equilibrium with 3-hydroxy-γ-butyrolactone, by condensing two acyl-CoA substrates. nih.gov

Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a powerful strategy. An efficient, large-scale synthesis of (S)-3-hydroxy-γ-butyrolactone from L-malic acid has been developed. researchgate.netnih.gov This process involves a selective chemical hydrogenation followed by a lipase-catalyzed kinetic resolution of the intermediate (S)-β-benzoyloxy-γ-butyrolactone. researchgate.netnih.gov The use of an immobilized lipase (B570770) from Candida rugosa in an organic solvent-aqueous two-phase system facilitates the removal of the benzoic acid byproduct and allows for easy recovery and reuse of the enzyme. researchgate.netnih.gov

Furthermore, innovative chemical syntheses are being explored. One novel approach involves the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis to synthesize γ-butyrolactones from allylic alcohols and the CO₂ radical anion (CO₂•–), generated from metal formates. acs.org This represents the first instance of γ-butyrolactone synthesis initiated by radical hydrocarboxylation. acs.org

Exploration of New Catalytic Systems for Stereoselective Transformations

The quest for high stereoselectivity in the synthesis of chiral γ-butyrolactones has led to the exploration of a diverse range of new catalytic systems. acs.org These include transition metal catalysts, organocatalysts, and biocatalysts, each offering unique advantages in controlling the formation of specific stereoisomers.

Transition Metal Catalysis: Rhodium-based catalysts, particularly with chiral phosphine (B1218219) ligands like ZhaoPhos, have proven highly efficient for the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides, providing access to a wide variety of chiral γ-butyrolactones with excellent conversions and enantioselectivities (up to >99% ee). nih.gov Synergistic catalysis, combining two different metal catalysts, is an emerging strategy. For example, a dual copper/iridium catalytic system enables the stereodivergent synthesis of all four stereoisomers of γ-butyrolactones bearing two vicinal stereocenters through a cascade allylation/lactonization. nih.govresearchgate.net Palladium catalysis has been effectively used for the γ-epimerization of γ-vinyl-γ-butyrolactone, allowing for stereoselective inversion of configuration. rsc.org

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the formal [3+2] annulation of α,β-enals and racemic α-keto esters, yielding functionalized γ-butyrolactones with three contiguous stereocenters in high regio-, diastereo-, and enantiocontrol. acs.org Another approach uses a chiral bifunctional amine-squaramide to catalyze the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, producing optically active γ-substituted butyrolactams with high yields and excellent stereoselectivities (up to >99% ee). rsc.org

Biocatalysis: Enzymes are increasingly used for their exceptional stereoselectivity under mild conditions. unimi.it Dual-enzyme cascades, combining an enoate reductase (ER) and a carbonyl reductase (or alcohol dehydrogenase), have been developed for the one-pot synthesis of chiral γ-butyrolactones from α,β-unsaturated γ-ketoesters. acs.orgacs.org This method can produce structurally diverse aromatic γ-butyrolactones with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). acs.org Lactonase enzymes, which have been underexplored as biocatalysts, are now being investigated for the kinetic resolution and deracemization of chiral γ-thiolactones, a sulfur-containing analog of γ-butyrolactones. nih.gov

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Rhodium / ZhaoPhos | Asymmetric Hydrogenation | High efficiency and enantioselectivity (up to >99% ee) for converting γ-butenolides to γ-butyrolactones. | nih.gov |

| Copper / Iridium | Stereodivergent Allylation/Lactonization | Synergistic system allows access to all four stereoisomers of γ-butyrolactones with two stereocenters. | nih.govresearchgate.net |

| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric [3+2] Annulation | Organocatalytic route to γ-butyrolactones with three contiguous stereocenters. | acs.org |

| Enoate & Carbonyl Reductases | One-Pot Cascade Reaction | Dual-enzyme system for highly stereoselective synthesis of aromatic γ-butyrolactones. | acs.org |

| Lactonase Enzymes | Enzymatic Kinetic Resolution (EKR) | Novel application of lactonases for the deracemization of chiral γ-thiolactones. | nih.gov |

Chemoinformatic and Computational Studies on Reactivity and Selectivity

To complement experimental work, chemoinformatic and computational studies are providing deep insights into the reactivity of γ-butyrolactones and the origins of stereoselectivity in their synthesis. Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms and rationalize experimental outcomes.

For example, DFT studies have been used to support the experimental findings in the reductive Heck cyclization of benzylidene γ-butyrolactones, explaining how the stereochemistry of the starting material dictates the cyclization pathway. acs.org Computational investigations have also shed light on the mechanism of γ-butyrolactone synthesis from allylic alcohols and the CO₂ radical anion, detailing the role of a 1,2-aryl migration that occurs concurrently with CO₂ addition. acs.org

In biocatalysis, computational modeling and site-directed mutagenesis are powerful tools for understanding enzyme mechanisms and stereoselectivity. nih.gov Molecular docking and analysis of enzyme active sites, as seen in the study of ene reductases, can explain why certain substrates are accepted and how mutations can alter or improve catalytic activity. acs.org For instance, mutating a tryptophan residue to alanine (B10760859) in one ene reductase created a more compact active site, facilitating proton and electron transfer during catalysis. acs.org Spectroscopic studies combined with computational analysis have also been used to investigate the fundamental intermolecular interactions between γ-butyrolactone and other molecules, such as phenol, to better understand its reactivity. researchgate.net

Expanding the Scope of Synthetic Applications in Emerging Research Areas

Chiral γ-butyrolactones, including this compound and its derivatives, are versatile building blocks whose applications continue to expand into new and complex areas of chemical synthesis. acs.orgresearchgate.net

One of the most significant applications is in the total synthesis of natural products. capes.gov.br The inherent chirality and functionality of the γ-butyrolactone ring make it an ideal starting point for constructing complex molecular architectures. acs.org For example, chiral hydroxamic acid ligands have been instrumental in the asymmetric synthesis of natural products like (-)-Ophiodilactone A, where an asymmetric epoxidation step was key to achieving high enantioselectivity. mdpi.com The enantioenriched γ-butyrolactone products from synergistic catalysis have been converted into an array of structurally complex chiral molecules and organocatalysts that were previously difficult to access. nih.gov

The γ-butyrolactone core is also central to the synthesis of bacterial signaling molecules, or hormones, which regulate the production of natural products in bacteria like Streptomyces. nih.govacs.orgnih.gov An efficient synthesis of the key intermediate (R)-paraconyl alcohol has enabled the creation of a library of γ-butyrolactone hormones. nih.gov Studying how these synthetic hormones interact with their target repressor proteins provides a quantitative understanding of the structure-activity relationship, which can be used to unlock the production of "silent" or uncharacterized natural products from various bacterial strains. nih.govacs.org This research has revealed the widespread distribution and structural diversity of these signaling molecules across many actinomycete genera. chemrxiv.org

Furthermore, derivatives of the γ-butyrolactone scaffold are being investigated for novel therapeutic properties. The α-methylene-γ-butyrolactone moiety, found in many anti-inflammatory sesquiterpene lactones, has been shown to ameliorate arthritic phenotypes by interfering with the DNA binding activity of the NF-κB p65 protein. nih.gov This highlights the potential for developing new therapeutic agents based on this core structure for treating inflammatory diseases. nih.gov

Q & A

Q. Advanced

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1.0 mL/min) to monitor enantiomeric excess (ee >98%).

- Polarimetry : Track specific rotation ([α]D<sup>25</sup> = −15.2° in CHCl3) over time.

- <sup>13</sup>C NMR : Compare carbonyl signals (δ 170–175 ppm) with reference spectra to detect hydrolysis or racemization. Stability studies should mimic storage conditions (e.g., −20°C under argon) .

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across literature sources?

Advanced

Discrepancies arise from variations in synthesis, purification, or analytical methods. Mitigation strategies include:

- Cross-validation : Use differential scanning calorimetry (DSC) for melting point verification (reported range: 45–48°C).

- Solubility studies : Employ shake-flask methods in PBS (pH 7.4) and DMSO, comparing results with computational predictions (e.g., ACD/Labs software).

- Collaborative testing : Share samples with independent labs to harmonize data. Contradictions should be documented in supplementary materials with methodological critiques .

What spectroscopic methods (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

Q. Basic

- <sup>1</sup>H NMR (CDCl3): Lactone protons (δ 4.3–4.6 ppm, multiplet), acetyl methyl (δ 2.1 ppm, singlet).

- IR : Lactone C=O stretch (1775 cm<sup>−1</sup>), acetate C=O (1740 cm<sup>−1</sup>).

- HRMS : Exact mass [M+H]<sup>+</sup> = 173.0814 (C6H8O4).

Assign stereochemistry using NOESY (correlation between C3-acetoxy and lactone protons) .

What strategies exist for achieving stereoselective synthesis of this compound without racemization, particularly during the acetylation step?

Q. Advanced

- Enzymatic acetylation : Use lipases (e.g., Candida antarctica Lipase B) in organic solvents to retain configuration.

- Chiral auxiliaries : Temporarily attach a menthol-based group to the hydroxy precursor before acetylation.

- Low-temperature kinetics : Perform reactions at −40°C to slow racemization. Monitor ee at each step via chiral HPLC .

How can kinetic studies be designed to evaluate the ring-opening reactivity of this compound under varying nucleophilic conditions?

Q. Advanced

- Pseudo-first-order kinetics : Use excess nucleophile (e.g., amines, thiols) in buffered solutions (pH 7–9).

- UV-Vis monitoring : Track lactone ring-opening via absorbance changes at 240 nm.

- DFT calculations : Compare experimental activation energies with computational models (e.g., Gaussian 16). Results are validated using <sup>13</sup>C NMR to confirm reaction intermediates .

What are the optimal storage conditions for this compound to maintain stability, based on its functional group reactivity?

Basic

Store in amber vials under argon at −20°C. Desiccate with molecular sieves to prevent hydrolysis. Avoid prolonged exposure to light or moisture. Stability is confirmed via monthly HPLC checks for degradation products (e.g., 3-hydroxy derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.